![molecular formula C14H12N4S B2753294 Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide CAS No. 1164564-47-9](/img/structure/B2753294.png)
Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have diverse biological activity . They contain condensed triazole and pyrimidine rings .
Synthesis Analysis
A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal was implemented .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1,2,4-triazolo[1,5-a]pyrimidines can be synthesized by the multicomponent variant, the Biginelli reaction of ATs, 1,3-dicarbonyl or related compounds with aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using various spectroscopic techniques such as IR and NMR .Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of various triazolopyrimidine derivatives, highlighting their complex structures and potential for further functionalization. For example, Lahmidi et al. (2019) detailed the synthesis of a novel pyrimidine derivative, emphasizing its structural characterization through X-ray diffraction and spectroscopic techniques, providing a foundation for understanding similar compounds (Lahmidi et al., 2019). Gazizov et al. (2020) investigated the nitration of azolopyrimidines, leading to a series of nitrotriazolopyrimidines, followed by their reduction, showcasing the chemical versatility and potential for creating diverse derivatives (Gazizov et al., 2020).
Biological Activities
Several studies have examined the biological activities of triazolopyrimidine derivatives, revealing their potential as therapeutic agents. For instance, compounds synthesized from triazolopyrimidines have shown antibacterial activity against common pathogens, suggesting potential applications in developing new antimicrobial agents (Lahmidi et al., 2019). Other research has focused on the antitumor and antiviral potentials of these compounds, highlighting their ability to inhibit the growth of cancer cell lines and viruses, indicating their significance in the search for new anticancer and antiviral therapies (Hafez & El-Gazzar, 2009).
Supramolecular Chemistry
Triazolopyrimidines have also been studied in the context of supramolecular chemistry, where their ability to form complex structures with potential applications in materials science has been explored. Fonari et al. (2004) discussed the formation of hydrogen-bonded supramolecular assemblies using pyrimidine derivatives, demonstrating the utility of these compounds in creating novel materials with specific properties (Fonari et al., 2004).
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been reported to exhibit various biological activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
Similar compounds have been reported to inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, cell growth, and differentiation .
Pharmacokinetics
The molecular weight of a similar compound, [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is reported to be 1501380 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Similar compounds have been reported to display moderate antiproliferative activities against various cancer cells, with ic50 values < 80 μm .
Safety and Hazards
properties
IUPAC Name |
2-methylsulfanyl-7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-19-14-16-13-15-10-9-12(18(13)17-14)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJCLXHJJRDDEV-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN2C(=CC=NC2=N1)/C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide |
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